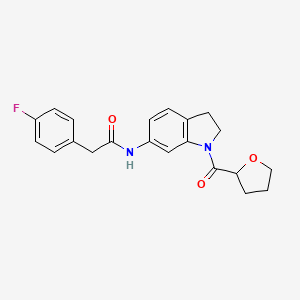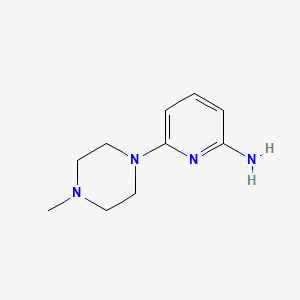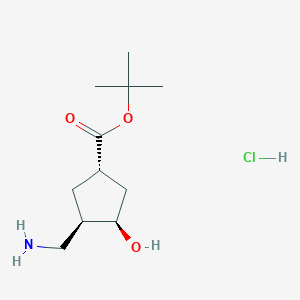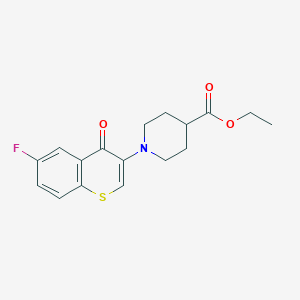
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied extensively in scientific research. It is also known by its chemical name, FLAP inhibitor.
科学的研究の応用
Discovery and Inhibition Properties
N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has been identified in the context of Met kinase inhibitors. For example, a study by Schroeder et al. (2009) discussed the discovery of a structurally related compound, highlighting its role as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with structures similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been reported in various studies. For instance, Hsiao et al. (1999) described the synthesis of new diphenylfluorene-based aromatic polyamides derived from a similar compound, emphasizing the potential of these compounds in the development of novel materials with enhanced properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Chemosensor Development
The development of chemosensors based on coumarin fluorophores, including compounds structurally related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, has been explored. Meng et al. (2018) synthesized a tren-based chemosensor that demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, with significant detection limits. This highlights the potential of such compounds in selective detection and sensing applications (Xianjiao Meng et al., 2018).
Crystal Structure Analysis
The crystal structures of compounds related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been examined to understand their molecular conformations. Gomes et al. (2015) analyzed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing planar molecular structures and anti conformations with respect to the C—N rotamer of the amide (L. Gomes et al., 2015).
Non-Linear Optical and Molecular Docking Studies
Jayarajan et al. (2019) conducted experimental and computational studies on compounds similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of such compounds in areas like materials science and pharmaceuticals (R. Jayarajan et al., 2019).
Organic Fluorophores and Fluorescence Origins
Shi et al. (2016) discussed the role of organic fluorophores in the fluorescence origins of carbon dots with high fluorescence quantum yields. This research provides valuable insights into the fluorescence properties of related compounds and their applications in areas such as bioimaging and sensing (Lei Shi et al., 2016).
特性
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-13-5-3-6-15(9-13)23-11-14(10-18(23)24)22-19(25)16-8-12-4-1-2-7-17(12)27-20(16)26/h1-9,14H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIRXZCHMDCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)
![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)


![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)


![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)